3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide
Overview
Description
GSK854 is a potent TNNI3K inhibitor with IC50 (TNNI3K) < 10 nM. GSK854 exhibits substantial selectivity against B-Raf (>25-fold) and EGFR (IC50 > 25 μM), excellent broad spectrum kinase selectivity with >100-fold selectivity over 96% of kinases tested (≤50% inhibition @ 1 μM for 282 of 294 kinases, high activity in a TNNI3K cellular assay (IC50 = 8 nM), good pharmacokinetics in rats (Cl = 14 mL/min/kg, Vdss = 1.9 L/kg, t1/2 = 2.3 h, F = 48%).
Scientific Research Applications
Anti-HIV Activity
Research has shown that derivatives of benzenesulfonamide, similar in structure to the compound , have potential as anti-HIV agents. For instance, a study conducted by Brzozowski and Sa̧czewski (2007) synthesized a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives demonstrating promising anti-HIV-1 activity (Brzozowski & Sa̧czewski, 2007).
Antitumor Potential
Sulfonamide derivatives have been explored for their antitumor properties. Huang, Lin, and Huang (2001) designed and synthesized sulfonamide derivatives containing 5-flurouracil and nitrogen mustard. These compounds showed high antitumor activity with low toxicity, indicating their potential as potent antitumor agents (Huang, Lin, & Huang, 2001).
Reactivity and Transformations
Studies on the reactivity of related compounds, such as 2-substituted 3-ethylsulfonylpyridines by Rouchaud, Neus, and Moulard (1997), provide insights into how these compounds can be transformed under various conditions, which is crucial for their application in medicinal chemistry (Rouchaud, Neus, & Moulard, 1997).
Synthesis and Characterization of Complexes
Research by Hasan et al. (2003) on the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes highlights the potential of similar compounds in creating complex molecules with specific properties, which can be crucial in drug design and other applications (Hasan et al., 2003).
properties
IUPAC Name |
3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDGERSSZUMLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.